molecular formula C20H17FN2O5S3 B3140184 Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-08-2

Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B3140184
CAS No.: 477869-08-2
M. Wt: 480.6 g/mol
InChI Key: NQYFFUKRJBUNHA-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H17FN2O5S3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYFFUKRJBUNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115078
Record name Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477869-08-2
Record name Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477869-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, a thiophene derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C22H19FN4O9S
  • Molecular Weight : 566.5 g/mol
  • IUPAC Name : 2-[[3-[(4-fluorophenyl)sulfonylcarbamoylamino]phenyl]sulfonyl-[(4-nitrophenyl)methyl]amino]acetic acid

The compound features a complex structure with multiple functional groups that contribute to its biological activity, particularly its interactions with cellular pathways.

Research indicates that thiophene derivatives, including this compound, exhibit anti-cancer properties through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. A study highlighted that it triggers phosphatidylserine externalization and mitochondrial depolarization, leading to cell death via intrinsic apoptotic pathways .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can damage cellular components and promote apoptosis in cancer cells .
  • Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in cancer cell proliferation and survival, further enhancing its anti-cancer efficacy .

In Vitro Studies

A significant study evaluated the cytotoxic effects of this thiophene derivative on various cancer cell lines, including acute lymphoblastic leukemia (ALL) and lymphoma cells. The results demonstrated:

  • Cell Line Sensitivity : The CCRF-CEM cell line exhibited potent sensitivity to the compound, with low micromolar concentrations effectively inducing cell death after 48 hours .
  • Comparative Efficacy : The compound was compared against other known anti-cancer agents, showcasing superior efficacy in certain assays.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM (ALL)5Apoptosis induction via ROS generation
HL-60 (Leukemia)8Kinase inhibition
A549 (Lung Carcinoma)12Mitochondrial depolarization

Study 1: Acute Lymphoblastic Leukemia

In a controlled laboratory setting, researchers treated CCRF-CEM cells with varying concentrations of the compound. The findings indicated:

  • Significant Reduction in Viability : A dose-dependent decrease in cell viability was observed.
  • Mechanistic Insights : Further analysis revealed that the compound activated caspase pathways, confirming its role in apoptosis induction.

Study 2: Broad Spectrum Activity

Another investigation focused on the compound's activity across different cancer types, including breast and prostate cancers. Results indicated:

  • Inhibition of Tumor Growth : In vivo models demonstrated reduced tumor size when treated with the compound.
  • Synergistic Effects : When combined with existing chemotherapy agents, enhanced anti-tumor effects were noted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.